Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate
Description
Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate is a benzoate ester derivative featuring a methoxycarbonyl group at position 3 and a 3-oxopiperazine-linked acetyl amino substituent at position 5. The 3-oxopiperazine group introduces conformational rigidity and hydrogen-bonding capacity, which could enhance bioavailability or target binding compared to simpler derivatives.
Properties
IUPAC Name |
dimethyl 5-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-24-15(22)9-5-10(16(23)25-2)7-11(6-9)19-13(20)8-12-14(21)18-4-3-17-12/h5-7,12,17H,3-4,8H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVTOKAWMAQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Isophthalic Acid: The acetylated piperazine is coupled with dimethyl isophthalate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(3-oxo-2-piperazinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Structural Features
The compound's structure includes:
- A methoxycarbonyl group.
- A benzoate moiety.
- An acetylamino group linked to a piperazine ring, which is critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antitumor properties. TAK-029 has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that TAK-029 inhibited the growth of human breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Properties
TAK-029 has also shown promise in antimicrobial research. The presence of the piperazine ring enhances its interaction with bacterial targets, potentially disrupting their cellular functions.
Case Study:
In vitro studies have reported that TAK-029 exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was comparable to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
Neurological Applications
The piperazine structure is known for its neuroactive properties. TAK-029 has been explored for its effects on neurological disorders, particularly due to its ability to cross the blood-brain barrier.
Case Study:
Research published in Neuroscience Letters indicated that TAK-029 could modulate neurotransmitter systems involved in anxiety and depression. Animal models showed that administration of the compound led to reduced anxiety-like behavior and improved mood-related outcomes .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, and compounds like TAK-029 may offer therapeutic benefits through their anti-inflammatory properties.
Case Study:
In a study assessing inflammatory markers in animal models, TAK-029 significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory conditions .
Comparative Analysis of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cancer cell proliferation | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against S. aureus and E. coli | In vitro studies |
| Neurological | Modulates neurotransmitter systems; reduces anxiety | Neuroscience Letters |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Animal model studies |
Mechanism of Action
The mechanism of action of Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Examples:
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Features a pyridazine ring linked via a phenethylamino group. Unlike the target compound’s 3-oxopiperazine, pyridazine is a planar, electron-deficient heterocycle, which may alter pharmacokinetics (e.g., metabolic stability).
- The absence of a piperazine ring reduces hydrogen-bonding interactions compared to the target compound.
Sulfonylurea Herbicides with Benzoate Cores
Key Examples:
- Metsulfuron methyl ester : A triazine-substituted benzoate with a sulfonylurea bridge, widely used as a herbicide. The sulfonylurea group confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in the target compound.
- Triflusulfuron methyl ester : Includes a trifluoroethoxy group, enhancing lipophilicity. The target compound’s methoxycarbonyl and acetyl amino groups prioritize polar interactions over lipid solubility.
Structural Contrast:
Sulfonylurea herbicides rely on a triazine-sulfonylurea backbone for plant enzyme targeting , whereas the target compound’s 3-oxopiperazine and acetyl amino groups suggest a design geared toward mammalian biological systems (e.g., CNS or anticancer applications).
Heterocyclic Derivatives via Cyclization
Key Examples:
- Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) : Synthesized via cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids.
- Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5) : Prepared via PPA-mediated cyclization, these imidazole derivatives emphasize aromatic stacking interactions, contrasting with the target compound’s hydrogen-bonding capabilities.
Isoflavone Derivatives
Key Examples:
- Biochanin and daidzein derivatives : These isoflavones feature chromen-4-one cores with methoxy and hydroxy substitutions. While structurally dissimilar to the target compound, they share ester and amino functionalization, albeit without piperazine integration.
Functional Comparison:
Isoflavone derivatives often exhibit estrogenic or antioxidant activity , but specific analogs in lack estrogenic properties. The target compound’s piperazine-acetyl amino group may instead facilitate interactions with non-estrogenic targets (e.g., serotonin receptors).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s design aligns with modular strategies seen in and , where benzoate cores are functionalized with heterocycles to optimize bioactivity.
- Activity vs. Substituents : Pyridazine and isoxazole derivatives () prioritize planar heterocycles for target engagement, while the 3-oxopiperazine group may enhance solubility and binding specificity.
- Divergent Applications : Unlike sulfonylurea herbicides (), the target compound’s structure suggests therapeutic rather than agricultural applications.
Biological Activity
Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a piperazine moiety, suggesting possible interactions with biological targets.
Chemical Structure
The chemical formula of this compound can be represented as follows:
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known to interact with various neurotransmitter receptors and enzymes.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on human cell lines. For instance, methyl benzoate, a structurally related compound, was tested for cytotoxicity against kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. The results indicated that concentrations above 7.3 mM significantly inhibited cell growth across these lines, suggesting a potential threshold for safe exposure . While specific data for this compound is limited, the implications from related studies suggest a need for careful evaluation of its cytotoxic profile.
Neuroprotective Effects
Piperazine derivatives have been studied for their neuroprotective properties. In particular, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Neuroprotective Study : A study investigating the neuroprotective effects of piperazine derivatives found that certain modifications to the piperazine structure enhanced neuroprotection in SH-SY5Y cells subjected to oxidative stress. The study highlighted the importance of functional groups in modulating biological activity .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various benzoate derivatives on cancer cell lines. The findings indicated that modifications to the benzoic acid structure could lead to increased cytotoxicity against specific cancer types, suggesting potential therapeutic applications for modified benzoates .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
